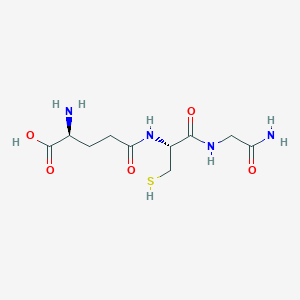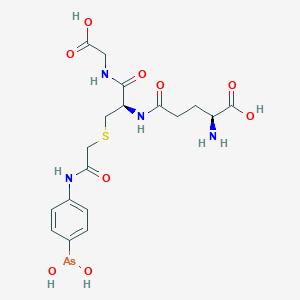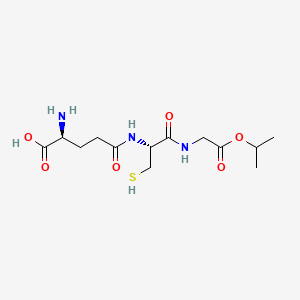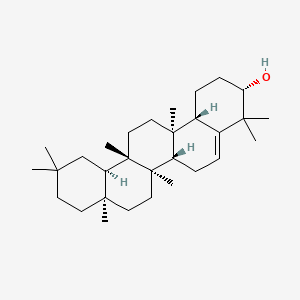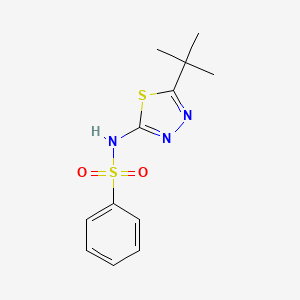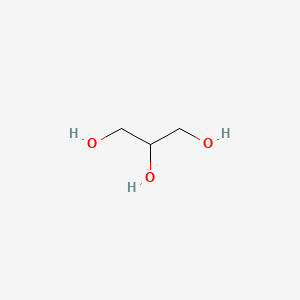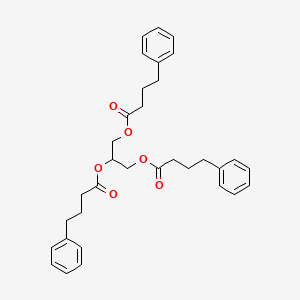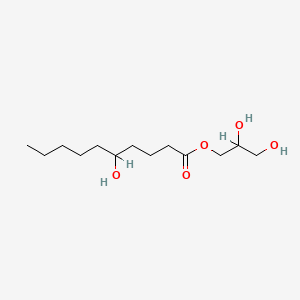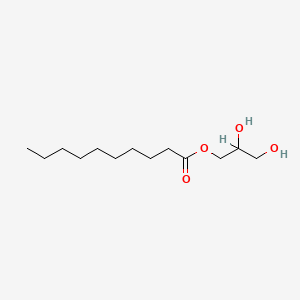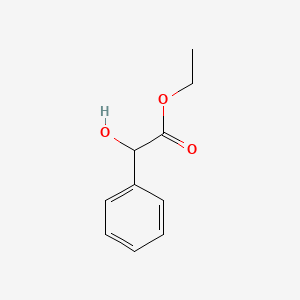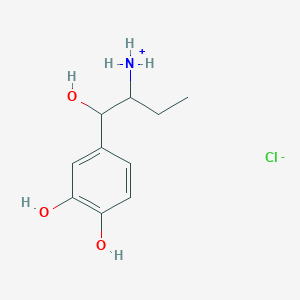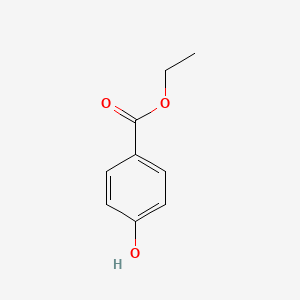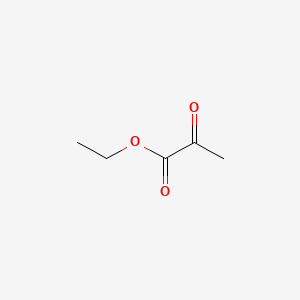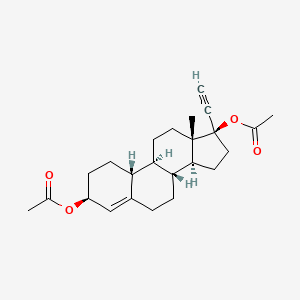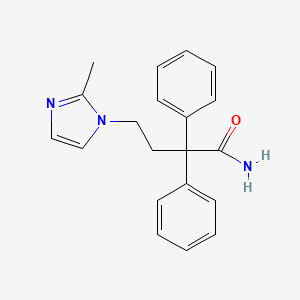
Imidafenacin
Vue d'ensemble
Description
L’imidafenacine est un agent antispasmodique de petite taille présentant des effets anticholinergiques. Il est principalement utilisé pour traiter l’hyperactivité vésicale en réduisant la fréquence urinaire. L’imidafenacine agit en antagonisant les récepteurs muscariniques de la vessie, ce qui contribue à diminuer la fréquence de la miction . Il est commercialisé au Japon sous les noms commerciaux Staybla par Ono Pharmaceutical et Uritos par Kyojin Pharmaceutical .
Méthodes De Préparation
La préparation de l’imidafenacine implique plusieurs voies de synthèse et conditions de réaction. Une méthode implique l’utilisation de diphénylacétonitrile d’éthyle 2-halogéné et de 2-méthylimidazole comme matières premières initiales. Des composés alcooliques sont utilisés comme solvants et le polyéthylène glycol est utilisé comme catalyseur de transfert de phase. Le processus combine des réactions de substitution et d’hydrolyse dans des conditions d’hydroxyde de métal alcalin pour produire de l’imidafenacine . Une autre méthode implique la préparation d’une nouvelle forme cristalline d’imidafenacine, qui a une méthode de préparation simple et une bonne stabilité .
Analyse Des Réactions Chimiques
L’imidafenacine subit diverses réactions chimiques, notamment des réactions de substitution et d’hydrolyse. Les réactifs courants utilisés dans ces réactions comprennent les hydroxydes de métaux alcalins et les composés alcooliques . Les principaux produits formés à partir de ces réactions comprennent l’imidafenacine et ses formes cristallines .
Applications de la recherche scientifique
L’imidafenacine présente plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En recherche pharmaceutique, elle est utilisée pour étudier le traitement de l’hyperactivité vésicale et ses effets sur les récepteurs muscariniques . De plus, l’imidafenacine a été utilisée dans des études impliquant la spectroscopie proche infrarouge et des plaques à 96 puits contrôlées en humidité pour analyser ses transformations polymorphes et pseudopolymorphes . Ces études aident à comprendre les propriétés physico-chimiques de l’imidafenacine et son comportement dans différentes conditions.
Applications De Recherche Scientifique
Imidafenacin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is used to study the treatment of overactive bladder and its effects on muscarinic receptors . Additionally, this compound has been used in studies involving near-infrared spectroscopy and humidity-controlled 96-well plates to analyze its polymorphic and pseudopolymorphic transformations . These studies help in understanding the physicochemical properties of this compound and its behavior in different conditions.
Mécanisme D'action
L’imidafenacine exerce ses effets en se liant aux récepteurs muscariniques M1 et M3 et en les antagonisant avec une forte affinité . Il antagonise également les récepteurs muscariniques M2, mais avec une affinité plus faible . Les récepteurs M3 stimulent la contraction du muscle détrusor de la vessie via la libération de calcium du réticulum sarcoplasmique . En antagonisant ces récepteurs, l’imidafenacine empêche la contraction du muscle détrusor de la vessie, réduit l’inhibition de la relaxation produite par le tonus sympathique et diminue la libération d’acétylcholine . Ensemble, ces actions réduisent la fréquence de la miction.
Comparaison Avec Des Composés Similaires
L’imidafenacine est comparée à d’autres agents antimuscariniques utilisés pour traiter l’hyperactivité vésicale, tels que la sollifénacine, la propiverine, la darifénacine et la fesotérodine . Bien que tous ces médicaments améliorent les symptômes de l’hyperactivité vésicale, l’imidafenacine s’est avérée plus efficace pour réduire les épisodes de nycturie et est associée à un taux inférieur de sécheresse buccale et de constipation . Cela fait de l’imidafenacine un choix potentiel pour les patients atteints de nycturie causée par une hyperactivité vésicale .
Propriétés
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKXYSGRELMAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870104 | |
| Record name | Imidafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity. M3 receptors stimulate contraction of the detrusor muscle in the bladder via release of calcium from the sarcoplasmic reticulum. M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase which reduces the relaxation mediated by β adrenergic receptors. Finally, M1 receptors are present on the parasympathetic neurons which release acetylcholine in the bladder. They act as an autocrine positive feedback loop and further increase release of acetylcholine. Antagonism of these receptors by imidafenacin prevents contraction of the bladder's detrusor muscle, prevents inhibition of the relation produced by sympathetic tone, and reduces acetylcholine release. Together these reduce the frequency of urination. | |
| Record name | Imidafenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
170105-16-5 | |
| Record name | Imidafenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170105-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidafenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170105165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidafenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJR8Y07LJO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
